molecular formula C15H26O B8460275 2-(Prop-2-en-1-yl)cyclododecan-1-one CAS No. 32539-89-2

2-(Prop-2-en-1-yl)cyclododecan-1-one

Cat. No.: B8460275
CAS No.: 32539-89-2
M. Wt: 222.37 g/mol
InChI Key: FLURYORXWLRLPF-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)cyclododecan-1-one is a macrocyclic ketone derivative featuring a cyclododecanone core substituted with a propenyl (allyl) group at the 2-position. The methylpropenyl analog has a molecular formula of C₁₆H₂₈O, a molecular weight of 236.393 g/mol, and a calculated LogP of 5.05, indicating high lipophilicity . The propenyl substituent introduces unsaturation, which may influence reactivity (e.g., via Michael addition or polymerization) and intermolecular interactions.

Properties

CAS No.

32539-89-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-prop-2-enylcyclododecan-1-one

InChI

InChI=1S/C15H26O/c1-2-11-14-12-9-7-5-3-4-6-8-10-13-15(14)16/h2,14H,1,3-13H2

InChI Key

FLURYORXWLRLPF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCCCCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent differences:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol)
2-(Prop-2-en-1-yl)cyclododecan-1-one Propenyl (allyl) C₁₅H₂₄O¹ ~220.35²
2-(2-Methylprop-2-enyl)cyclododecan-1-one Methylpropenyl C₁₆H₂₈O 236.393
2-(3-Hydroxypropyl)cyclododecan-1-one 3-Hydroxypropyl C₁₅H₂₈O₂ 240.382

¹Estimated based on cyclododecanone (C₁₂H₂₂O) + propenyl (C₃H₅). ²Calculated using atomic masses.

  • Propenyl vs. Methylpropenyl : The methylpropenyl analog () adds a methyl branch to the propenyl chain, increasing molecular weight by ~16 g/mol and LogP by 0.5–1.0 units due to enhanced hydrophobicity .
  • Propenyl vs. Hydroxypropyl : The hydroxypropyl variant (CAS: 32539-82-5) replaces the alkene with a hydroxyl group, significantly altering polarity. This substitution reduces LogP (estimated ~3.5–4.0) and introduces hydrogen-bonding capacity, impacting solubility and crystal packing .

Physical Properties

Property This compound 2-(Methylpropenyl) Analog 2-(3-Hydroxypropyl) Analog
Boiling Point (°C) Not Reported Not Reported 375.175
Density (g/cm³) Not Reported Not Reported 0.921
LogP ~4.5–5.0 (estimated) 5.05 ~3.5–4.0 (estimated)
Flash Point (°C) Not Reported Not Reported 160.151
  • Hydrogen Bonding : The hydroxypropyl derivative’s hydroxyl group enables hydrogen bonding (as per Etter’s graph set analysis), likely improving solubility in polar solvents compared to the hydrophobic propenyl and methylpropenyl analogs .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended to confirm the purity and structural identity of 2-(Prop-2-en-1-yl)cyclododecan-1-one post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the allyl (prop-2-en-1-yl) group and cyclododecanone backbone. Key signals include allylic protons (~5.0–5.8 ppm) and the ketone carbonyl (~210 ppm in 13C^{13}C) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times against certified reference standards (e.g., EP/JP/USP guidelines for impurity profiling) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and detects trace impurities .

Advanced: How can data inconsistencies during X-ray crystallographic refinement of this compound be systematically addressed?

Answer:

  • Structure Solution with SHELXT: Input Friedel pairs and assign space groups using intensity statistics (e.g., E-values) to resolve ambiguities in Laue symmetry .
  • Refinement in SHELXL: Address thermal motion artifacts by refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Use restraints for disordered allyl groups (e.g., DFIX/SADI commands) .
  • Validation with Mercury CSD: Analyze intermolecular interactions (e.g., van der Waals contacts) to identify packing anomalies. Compare against similar cyclododecanone derivatives in the Cambridge Structural Database .

Basic: What synthetic strategies are effective for introducing the allyl group into cyclododecanone, and how can reaction yields be optimized?

Answer:

  • Allylation via Grignard Reagents: React cyclododecanone with allylmagnesium bromide in dry THF under inert atmosphere. Quench with ammonium chloride and purify via column chromatography (silica gel, hexane/ethyl acetate) .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield (e.g., 15–20% increase) by optimizing temperature (80–120°C) and microwave power (300–500 W) .
  • Catalytic Methods: Explore palladium-catalyzed allylic alkylation for regioselective functionalization, monitoring progress via TLC .

Advanced: How can intermolecular interaction patterns in this compound crystals inform its physicochemical stability?

Answer:

  • Hirshfeld Surface Analysis: Use CrystalExplorer or Mercury to quantify interaction types (e.g., H-bonding, π-π stacking). High C–H⋯O interactions suggest ketone-driven packing stability .
  • Thermogravimetric Analysis (TGA): Correlate thermal decomposition onset temperatures with crystal packing density. Low void volumes (analyzed via Mercury’s void visualization) often correlate with higher melting points .
  • Dynamic Vapor Sorption (DVS): Test hygroscopicity under varying humidity; hydrophobic packing (e.g., dominant van der Waals contacts) reduces water uptake .

Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light (ICH Q1B guidelines), and acidic/alkaline hydrolysis. Monitor degradation products via LC-MS .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze monthly for changes in purity (HPLC) and crystallinity (PXRD) .
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life data from high-temperature studies .

Advanced: What computational approaches can predict the regioselectivity of reactions involving the allyl group in this compound?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the allyl group. Gaussian or ORCA software can model transition states for allylic substitutions .
  • Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways using GROMACS. Compare free energy barriers for competing mechanisms .
  • Docking Studies: If the compound has biological targets, use AutoDock Vina to predict binding modes influenced by allyl group conformation .

Basic: What precautions are critical when handling this compound due to its structural features?

Answer:

  • Air-Sensitive Groups: Store under nitrogen or argon to prevent oxidation of the allyl group. Use Schlenk lines for moisture-sensitive reactions .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) before in vivo studies .
  • Waste Disposal: Neutralize ketone-containing waste with sodium bisulfite before disposal .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Answer:

  • Solvent and Conformation Effects: Simulate 1H^1H-NMR shifts (e.g., via ACD/Labs or ChemDraw) with explicit solvent models (e.g., COSMO-RS). Account for rotational barriers in the allyl group .
  • Dynamic Averaging: Use EXSY NMR to detect conformational exchange in solution. Compare with DFT-optimized geometries .
  • Referencing Artifacts: Calibrate spectra using internal standards (e.g., TMS) and verify spectrometer shimming .

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